2-Methoxy-2-(2-naphthyl)acetonitrile
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Overview
Description
2-Methoxy-2-(2-naphthyl)acetonitrile is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . It is also known by its synonym, α-Methoxy-2-naphthaleneacetonitrile . This compound is characterized by the presence of a methoxy group and a naphthyl group attached to an acetonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Methoxy-2-(2-naphthyl)acetonitrile typically involves the reaction of 2-naphthaldehyde with methoxyacetonitrile under basic conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Methoxy-2-(2-naphthyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-2-(2-naphthyl)acetonitrile has several applications in scientific research:
Medicine: It is involved in the development of new drugs and therapeutic agents due to its versatile chemical properties.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(2-naphthyl)acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and naphthyl groups play a crucial role in its binding affinity and reactivity. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxy-2-(2-naphthyl)acetonitrile can be compared with similar compounds such as:
2-Methoxy-2-(1-naphthyl)acetonitrile: Similar structure but with the naphthyl group in a different position.
2-Methoxy-2-(2-phenyl)acetonitrile: Similar structure but with a phenyl group instead of a naphthyl group.
2-Methoxy-2-(2-anthracenyl)acetonitrile: Similar structure but with an anthracenyl group. These compounds share similar chemical properties but differ in their reactivity and applications due to the different aromatic groups attached to the acetonitrile moiety.
Properties
IUPAC Name |
2-methoxy-2-naphthalen-2-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-13(9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVRUILJVSKUFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435628 |
Source
|
Record name | 2-Methoxy-2-(2-naphthyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118736-08-6 |
Source
|
Record name | 2-Methoxy-2-(2-naphthyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-2-(2-naphthyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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